Home > Products > Screening Compounds P12133 > 2-(4-Fluorophenyl)acetohydrazide hydrochloride
2-(4-Fluorophenyl)acetohydrazide hydrochloride - 1956310-61-4

2-(4-Fluorophenyl)acetohydrazide hydrochloride

Catalog Number: EVT-3250000
CAS Number: 1956310-61-4
Molecular Formula: C8H10ClFN2O
Molecular Weight: 204.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, the synthesis of 2-[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide, a precursor for various bioactive compounds, starts with a fluorophenyl-containing hydrazide derivative. []

Chemical Reactions Analysis
  • Condensation reactions: The hydrazide group readily undergoes condensation reactions with aldehydes or ketones, forming hydrazones (–C=NNH–) with potential biological activities. [, ]
  • Cyclization reactions: These compounds can undergo cyclization reactions to form heterocyclic ring systems, which are prevalent in many pharmaceuticals. [, ]
  • N-alkylation: The nitrogen atoms in the hydrazide group can undergo alkylation reactions, leading to the introduction of various substituents. []
Mechanism of Action
  • Enzyme inhibition: These compounds can act as enzyme inhibitors by binding to the active site of the enzyme and preventing its activity. [, ]
  • Receptor binding: Fluorophenyl-containing hydrazide derivatives can interact with specific receptors in the body, either activating or blocking them, leading to various pharmacological effects. [, ]
  • Metal chelation: Some of these compounds can act as metal chelators, binding to metal ions and potentially interfering with their biological roles. [, ]
Applications
  • Neuroleptic agents: Researchers have developed fluorophenyl-containing piperazine analogs exhibiting potent and long-acting neuroleptic activity, potentially targeting conditions like schizophrenia. []
  • Cannabinoid receptor modulators: Studies have identified fluorophenyl-containing benzhydryl piperazine analogs as potential cannabinoid receptor inverse agonists. These compounds hold promise in developing peripherally active therapies for obesity and metabolic disorders with reduced central nervous system side effects. []
  • Anticancer agents: Naproxen derivatives containing fluorophenyl-triazole moieties have shown anticancer activity against prostate cancer cell lines. These findings highlight the potential for developing novel anticancer therapies. []
  • Anti-inflammatory agents: Fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives, structurally related to the query compound, displayed promising anti-inflammatory activity by inhibiting LPS-induced NO secretion. []
  • Corrosion inhibitors: Research indicates that imidazobenzimidazole hydrochloride derivatives containing fluorophenyl groups can act as effective corrosion inhibitors for low carbon steel in acidic environments. []

N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide

    Compound Description: N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide is a derivative of 2-(4-Fluorophenyl)acetohydrazide hydrochloride. The crystal structure of this compound reveals a dihedral angle of 48.73° between the two benzene rings and a slight twist in the hydrazine group []. The compound forms supramolecular chains through strong N—H⋯O and weak C—H⋯O hydrogen bonds, further consolidated by π–π and C—H⋯π interactions [].

4a,9b-trans-8-Fluoro-5-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride

    Compound Description: This compound is a potent neuroleptic agent. It exists as two racemic diastereoisomers and four optically active enantiomers, with both racemic forms and two enantiomers demonstrating potent and long-acting neuroleptic activity [].

2-[2-[4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy] acetic acid dihydrochloride

    Compound Description: This compound exhibits unique X-ray diffraction patterns with specific peaks at defined 2θ values, indicative of its distinct crystalline structure [].

4-(2-Fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one

    Compound Description: This compound exhibits tautomerism, primarily existing in its thione form as evidenced by X-ray diffraction and DFT analysis []. It demonstrates moderate inhibitory activity against acetylcholinesterase and α-glucosidase, highlighting its potential in treating Alzheimer's and diabetic diseases [].

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate

    Compound Description: Synthesized via a condensation reaction, this compound forms a three-dimensional architecture in its crystal structure through weak C‒H···O and π–π stacking interactions []. While exhibiting poor antibacterial activity, it shows moderate anthelmintic activity [].

(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride

    Compound Description: Also known as LDK1229, this compound acts as a cannabinoid CB1 receptor inverse agonist []. It exhibits selective binding to CB1 over CB2 and effectively antagonizes CB1's basal G protein coupling activity []. This compound presents an alternative chemical scaffold for developing peripherally active CB1 inverse agonists with potentially fewer side effects compared to centrally active first-generation CB1 inverse agonists [].

    Compound Description: This compound is synthesized through a novel process involving the interaction of specific hydrochloride and a defined chemical entity, followed by cyclization []. The described process offers an efficient and economical route for producing this compound with high yield [].

    Compound Description: This compound serves as a key intermediate in synthesizing aprepitant, an antiemetic medication [].

N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivatives

    Compound Description: These novel derivatives, incorporating quinazolinone and Schiff base moieties, are synthesized to explore potential enhancements in drug activity, particularly in antimicrobial applications []. Preliminary evaluations reveal varying degrees of antibacterial and antifungal activities among these derivatives [].

    Relevance: While structurally diverse from 2-(4-Fluorophenyl)acetohydrazide hydrochloride, some of these derivatives may incorporate the 4-fluorophenyl group as part of their "N-substituted" moiety (Scheme 1 in []). This potential inclusion highlights the continued relevance of the 4-fluorophenyl group in medicinal chemistry and its potential application in developing new antimicrobial agents.

    Compound Description: These novel naproxen derivatives were designed as potential anticancer agents []. In vitro studies demonstrated that compounds 7a-m exhibit anticancer activity against PC-3, DU-143 (androgen-independent human prostate cancer cell lines), and LNCaP (androgen-sensitive human prostate adenocarcinoma) prostate cancer cell lines [].

3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride

    Compound Description: This novel spirocyclic propionamide derivative is prepared using a novel synthetic route involving N-arylation of pyrazolone followed by reduction and coupling with 3-(4-fluorophenyl) propionic acid [].

(1-(4-fluorophenyl)-1h-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride

    Compound Description: This compound, studied in its crystalline hydrochloride salt form, exhibits potential for treating pain, metabolic disorders (including obesity, hyperphagia, and diabetes), and diseases associated with these conditions [].

Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate

    Compound Description: This series of compounds (10-13a-f) leverages N-chemoselective reactions of 3-substituted quinazoline-2,4-diones with ethyl chloroacetate and an azide coupling method with amino acid ester hydrochloride [].

    Relevance: While structurally distinct from 2-(4-Fluorophenyl)acetohydrazide hydrochloride, these compounds are synthesized through a method that includes chemoselective reactions studied using DFT(B3LYP)/6-311G level of theory []. This computational approach could be relevant to studying the reactivity and properties of 2-(4-Fluorophenyl)acetohydrazide hydrochloride.

1-(4'-Fluorophenyl)-4-(cyclohexyl-1'-(14C)piperazinyl-4'-carboxylate)butan-1-one

    Compound Description: This neuroleptic agent is primarily metabolized and eliminated in the urine of rats and humans []. Its metabolism involves mono- and dihydroxylation, reduction, hydrolysis, and decarboxylation, resulting in various metabolites with varying prevalence in rats and humans [].

    Compound Description: This compound, also known as paroxetine, is synthesized through a multistep sequence involving the hydroxymethylation of 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine using [14C]formaldehyde, followed by resolution of stereoisomers []. Carbon-13 labeling studies reveal label scrambling during the synthesis process [].

    Compound Description: This compound is identified as a structural analog of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)pentan-1-one (4-F-α-PVP) []. It is characterized using a combination of spectroscopic and analytical techniques, including EI-MS, GC-MS, ESI-HRMS, UPLC-HRMS/MS, NMR, ion chromatography, and FTIR [].

(R)-(-)-2-[5-(4-fluorophenyl)-3-pyridylmethylamino methyl]-chromane hydrochloride

    Compound Description: This compound, particularly its hydrochloride salt, is investigated for its potential in treating extrapyramidal movement disorders, including those induced by other medications [].

    Compound Description: This potent and selective muscarinic antagonist is prepared through four distinct synthetic routes []. Pharmacological studies confirm its competitive antagonist activity at muscarinic M1, M2, and M3 receptors, exhibiting a distinct affinity profile compared to its carbon analogue, p-F-HHD [].

    Compound Description: GBR12909 displays a high affinity for the dopamine transporter (DAT) []. Its hydrochloride salt crystallizes in a triclinic system and exhibits non-merohedral twinning [].

    Compound Description: The enantiomers of this antimuscarinic agent, (R)- and (S)-p-fluorohexahydro-difenidol, demonstrate significant differences in their affinity for muscarinic M1, M2, M3, and M4 receptors, with the (R)-enantiomer exhibiting higher affinity [].

    Compound Description: This compound, along with its derivatives, exhibits antimicrobial activity against various bacterial strains, demonstrating the potential of this class of compounds in antimicrobial therapy [].

    Relevance: While structurally distinct from 2-(4-Fluorophenyl)acetohydrazide hydrochloride, the derivatives of compound 2 may incorporate the 4-fluorophenyl group, showcasing the versatility of this group in medicinal chemistry [].

    Compound Description: This compound's structure, particularly in its hydrochloride salt form, is analyzed and compared to its fluorinated analog, highlighting the structural influence of fluorine substitution on the molecule [].

    Compound Description: This compound belongs to the diphenylpropylamine class and acts as an NMDA receptor antagonist. Its radiolabeled form is synthesized by catalytic tritiation of a precursor olefin, with the solvent system influencing the isotope incorporation rate [].

    Compound Description: Structural analysis of both the hydrochloride and p-toluenesulfonate salts of tifluadom reveals a consistent axial placement of the C2 substituent on the diazepine ring [].

    Compound Description: Flurazepam, a benzodiazepine derivative, exhibits sedative effects in rabbits, inducing characteristic EEG patterns similar to diazepam [].

    Compound Description: This pyridoxal derivative and its Ni(II) complex demonstrate DNA binding activity, as evidenced by electronic absorption spectroscopy and viscosity measurements [].

    Compound Description: This pyridoxal chloroacetic hydrazone, along with its Cu(II) and Zn(II) complexes, exhibits DNA-binding properties [].

    Compound Description: Efletirizine hydrochloride acts as a histamine H1 receptor antagonist and is synthesized through a condensation reaction followed by hydrolysis and salt formation [].

    Compound Description: These fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives are synthesized through Michael addition reactions and exhibit improved solubility compared to their precursor ketones []. They also display potential anti-inflammatory activity by inhibiting LPS-induced NO secretion [].

    Compound Description: MCI-225 demonstrates potent antidepressant activity by selectively inhibiting noradrenaline uptake and antagonizing the 5-HT3 receptor []. Its pharmacological profile suggests potential as a new type of antidepressant.

    Compound Description: Win55,212-2 is a synthetic cannabinoid receptor agonist. In mantle cell lymphoma (MCL) cells, Win55,212-2 induces apoptosis via a pathway involving ceramide accumulation, p38 MAPK activation, and mitochondrial membrane depolarization [].

    Compound Description: These benztropine analogs bind to the dopamine transporter and inhibit dopamine uptake but have different behavioral effects compared to cocaine and other dopamine uptake inhibitors []. Their slower apparent rates of occupancy at the dopamine transporter may contribute to these differences in effectiveness [].

    Compound Description: These structurally diverse compounds are κ opioid receptor (KOR) agonists with high selectivity over μ opioid receptors (MOR) and δ opioid receptors (DOR) []. Despite similar in vitro potencies, their in vivo antiscratch and antinociceptive activities vary, possibly due to differences in metabolism and interactions with other targets [].

    Compound Description: This antiplatelet medication is prepared through a multi-step synthesis involving condensation, acetylation, and salt formation []. The identification and synthesis of impurities formed during its preparation are crucial for ensuring drug quality and efficacy [].

    Compound Description: These two degradation impurities are identified and characterized in stressed samples of paroxetine hydrochloride hemihydrate []. Their structures are elucidated using various spectroscopic techniques, including 2D-NMR and mass spectrometry [].

2-(4-methoxybenzylamino)ethanol, 2-hydroxy-4-(4-methoxybenzyl)morpholin-3-one, (R)-1-[3,5-di-(trifluoromethyl)phenyl]ethanol

    Compound Description: These compounds are intermediates in the synthesis of (2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride [].

(E)-2-(2-fluorobenzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one (6) and (E)-2-(4-fluorobenzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one (7)

    Compound Description: These α,β-unsaturated ketones are precursors to the fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives 8 and 9 [].

Properties

CAS Number

1956310-61-4

Product Name

2-(4-Fluorophenyl)acetohydrazide hydrochloride

IUPAC Name

2-(4-fluorophenyl)acetohydrazide;hydrochloride

Molecular Formula

C8H10ClFN2O

Molecular Weight

204.63

InChI

InChI=1S/C8H9FN2O.ClH/c9-7-3-1-6(2-4-7)5-8(12)11-10;/h1-4H,5,10H2,(H,11,12);1H

InChI Key

WMQCIDZPMIVXQO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)NN)F.Cl

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.